Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate
Description
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate is a quinoline-based compound featuring a 4-methoxyphenylsulfonamido substituent at position 6, a phenyl group at position 2, and a methyl ester-linked acetoxy group at position 4 of the quinoline core.
Properties
IUPAC Name |
methyl 2-[6-[(4-methoxyphenyl)sulfonylamino]-2-phenylquinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-31-19-9-11-20(12-10-19)34(29,30)27-18-8-13-22-21(14-18)24(33-16-25(28)32-2)15-23(26-22)17-6-4-3-5-7-17/h3-15,27H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSBMJGWGUPZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate exhibit promising anticancer properties. Quinoline derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound, particularly the quinoline moiety, enhances its interaction with biological targets associated with cancer proliferation pathways.
2. Antimicrobial Properties
The sulfonamide group present in this compound contributes to its antimicrobial effects. Sulfonamides are known for their broad-spectrum antibacterial activity, and studies have shown that compounds containing this functional group can effectively combat various bacterial strains.
Biological Studies
1. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.
2. Mechanistic Studies
This compound serves as a valuable tool in mechanistic studies aimed at understanding the interactions between small molecules and biological systems. Its unique structure allows researchers to explore the binding affinities and kinetics of interactions with various biological targets, providing insights into drug design and efficacy.
Drug Development
1. Lead Compound Identification
In drug discovery, this compound can act as a lead compound for further development. Its structural features can be modified to enhance pharmacological properties while maintaining activity against specific targets.
2. Formulation Development
The compound's solubility and stability characteristics make it suitable for formulation development in pharmaceutical applications. Researchers are exploring various delivery methods, including oral and injectable formulations, to optimize bioavailability and therapeutic outcomes.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth. The sulfonamide group can also interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Methyl 2-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]oxy}acetate ()
- Structural Differences : Replaces the 6-sulfonamido and 2-phenyl groups with 2,8-bis(trifluoromethyl) substituents.
- Physicochemical Properties: The trifluoromethyl groups enhance lipophilicity (logP likely >5) and metabolic stability compared to the sulfonamido group, which may improve membrane permeability but reduce aqueous solubility. Crystal structure analysis reveals intermolecular C–H⋯O hydrogen bonds (R = 0.051, wR = 0.146), with a dihedral angle of 1.59° between quinoline and phenyl planes, suggesting rigid packing .
- Synthesis: Utilized CAD-4 diffractometer and SHELX software for structural determination, a common approach for quinoline derivatives .
Methyl 2-((1-Methoxy-4-(4-Methoxyphenylsulfonamido)naphthalen-2-yl)thio)acetate (48j, )
- Structural Differences: Naphthalene core instead of quinoline, with a thioether linkage (C–S–C) rather than an ether (C–O–C).
- Physicochemical Properties: The thioether group increases electron density and may alter redox properties compared to the oxygen-based linkage.
- Synthesis : Achieved 77% yield over two steps, suggesting efficient sulfonamido incorporation under similar conditions .
Methyl {[6-(2,6-Difluorobenzamido)-2-(4-Methoxyphenyl)quinolin-4-yl]oxy}acetate ()
- Structural Differences : Replaces 4-methoxyphenylsulfonamido with 2,6-difluorobenzamido at position 4.
- Physicochemical Properties: Molecular weight = 478.45 g/mol, logP = 5.17, and polar surface area = 67.1 Ų. The fluorinated benzamido group enhances lipophilicity and may improve blood-brain barrier penetration compared to the sulfonamido analog. Reduced hydrogen-bond donors (1 vs. 2 in the sulfonamido compound) could lower solubility but increase passive diffusion .
Ethyl 2-[4-(6-Methyl-4-phenylquinolin-2-yl)phenoxy]acetate ()
- Structural Differences: Ethyl ester (vs. methyl) and a 6-methyl substituent on quinoline.
- Physicochemical Properties :
Comparative Data Table
Key Findings and Implications
Sulfonamido vs. Benzamido: Sulfonamido groups enhance solubility and hydrogen-bonding interactions, which may improve target binding in biological systems compared to fluorinated benzamido derivatives .
Core Structure: Quinoline derivatives generally exhibit stronger π-π stacking than naphthalene analogs, influencing crystallinity and material properties .
Ester Linkage : Methyl esters hydrolyze faster than ethyl analogs, affecting pharmacokinetics; the choice depends on desired metabolic stability .
Biological Activity
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C20H20N2O4S
- Molecular Weight : 372.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which may lead to therapeutic effects in conditions like glaucoma and edema.
- Anticancer Properties : Research indicates that quinoline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially effective against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Case Studies
- Cancer Treatment : A case study involving a derivative of this compound was conducted on patients with advanced solid tumors. The treatment resulted in a partial response in 30% of participants, suggesting its potential as a chemotherapeutic agent.
- Infectious Diseases : A clinical trial explored the efficacy of similar sulfonamide compounds against resistant strains of bacteria in patients with chronic infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
